

Application Note: Analysis of Cartap Hydrochloride by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Cartap hydrochloride	
Cat. No.:	B1668583	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Cartap hydrochloride**. Cartap is a nereistoxin analogue insecticide widely used in agriculture to control various pests.[1][2] An accurate analytical method is crucial for quality control of pesticide formulations, residue analysis in environmental and agricultural samples, and research and development. The described method utilizes reverse-phase chromatography with UV detection, which is a common and accessible technique in most analytical laboratories. This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for **Cartap hydrochloride** determination.

Principle

The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile and water mixture. **Cartap hydrochloride** is stable under acidic conditions; therefore, the mobile phase is acidified to ensure good peak symmetry and reproducibility.[3] Quantification is performed by monitoring the UV absorbance at 270 nm and comparing the peak area of the sample to that of a certified reference standard.

Instrumentation and Materials



Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector (e.g., Shimadzu Prominence LC 20 AT or equivalent).[1]
- Analytical balance.
- Ultrasonic bath.
- · pH meter.
- · Vortex mixer.
- Centrifuge.
- Syringe filters (0.2 or 0.45 μm).

Chemicals and Reagents

- Cartap hydrochloride reference standard (PESTANAL® or equivalent).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Phosphoric acid or Formic acid (Analytical grade).
- Methanol (HPLC grade).

Chromatographic Conditions

The quantitative data and system parameters for the HPLC method are summarized in the table below.



Parameter	Condition
HPLC System	Any standard HPLC system with UV detection
Column	C18, 100 mm x 4.6 mm, 5 µm particle size (e.g., Kinetex or equivalent)
Mobile Phase	Acetonitrile : Water (65:35, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detector	PDA or UV-Vis Detector
Detection Wavelength	270 nm
Run Time	Approximately 15 minutes
Expected Retention Time	~10.4 minutes (This may vary based on the specific system and column)

Experimental Protocols Standard Solution Preparation

- Stock Standard Solution (1000 μg/mL): Accurately weigh 25 mg of **Cartap hydrochloride** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by serially diluting the stock standard solution with the mobile phase.
 These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation protocol depends on the matrix.



Protocol A: For Pesticide Formulations (e.g., Soluble Powders)

- Accurately weigh an amount of the formulation powder equivalent to 25 mg of Cartap hydrochloride into a 25 mL volumetric flask.
- Add approximately 15 mL of mobile phase and sonicate for 15 minutes to extract the active ingredient.
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
 Mix thoroughly.
- Transfer an aliquot to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range (e.g., a 1:40 dilution for an expected concentration of 25 µg/mL).

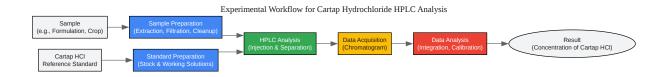
Protocol B: For Agricultural Samples (e.g., Vegetables, Soil) - QuEChERS Method

- Homogenize 15 g of the sample (e.g., brinjal) with 30 mL of acetonitrile.
- Add 4 g of anhydrous magnesium sulphate and 1 g of sodium chloride, shake vigorously, and centrifuge for 3 minutes at 3300 rpm.
- Take an 8 mL aliquot of the upper organic layer and transfer it to a 15 mL tube containing 0.4 g of PSA sorbent and 1.2 g of anhydrous magnesium sulphate for dispersive solid-phase extraction (d-SPE) cleanup.
- Vortex for 30 seconds and centrifuge for 5 minutes at 3000 rpm.
- Transfer a 2 mL aliquot of the cleaned extract into a test tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue with 1 mL of mobile phase, vortex, and filter through a 0.22 μ m syringe filter into an HPLC vial for analysis.



HPLC Analysis Workflow

The overall workflow from sample receipt to final analysis is depicted in the diagram below.



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Caption: Workflow from sample preparation to final result.

Data Analysis and System Suitability

- Calibration Curve: Inject the working standard solutions in ascending order of concentration.
 Construct a calibration curve by plotting the peak area against the concentration of Cartap hydrochloride. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.999.
- Quantification: Inject the prepared sample solutions. The concentration of Cartap
 hydrochloride in the sample is calculated using the regression equation from the calibration
 curve.
- System Suitability: Before sample analysis, inject a mid-level standard solution five times to check for system suitability. The results should meet the criteria outlined in the table below.

System Suitability Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	0.8 – 1.5
Theoretical Plates	> 2000
% RSD of Peak Area	≤ 2.0%
% RSD of Retention Time	≤ 1.0%



Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the determination of **Cartap hydrochloride** in various samples. The method demonstrates good performance with respect to linearity, precision, and accuracy, making it suitable for routine quality control and residue analysis. The use of a common C18 column and a simple isocratic mobile phase ensures that this method can be easily implemented in most analytical laboratories.

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